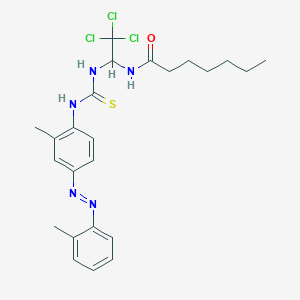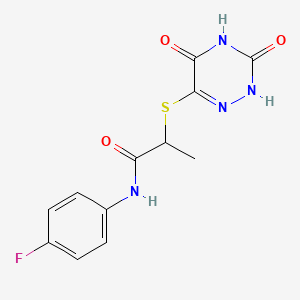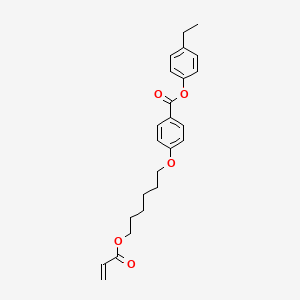
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-ethylphenol with 4-hydroxybenzoic acid to form an intermediate ester. This intermediate is then reacted with 6-bromohexanoic acid under basic conditions to introduce the hexoxy group. Finally, the prop-2-enoyloxy group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism of action of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-ethylphenyl) 4-(6-methoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-butoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-ethoxyhexoxy)benzoate
Uniqueness
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is unique due to the presence of the prop-2-enoyloxy group, which can participate in additional chemical reactions such as polymerization. This makes it particularly useful in the synthesis of advanced materials with specific properties.
Propriétés
Numéro CAS |
558467-39-3 |
|---|---|
Formule moléculaire |
C24H28O5 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C24H28O5/c1-3-19-9-13-22(14-10-19)29-24(26)20-11-15-21(16-12-20)27-17-7-5-6-8-18-28-23(25)4-2/h4,9-16H,2-3,5-8,17-18H2,1H3 |
Clé InChI |
ZBUSNVSMNNRMRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)



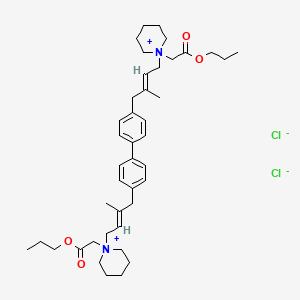
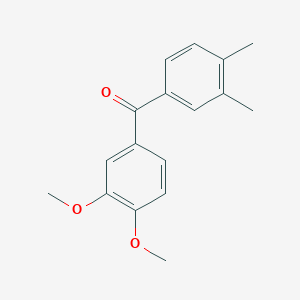

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
